molecular formula C5H4N2S2 B3135850 Thieno[2,3-d]thiazol-2-amine CAS No. 40507-56-0

Thieno[2,3-d]thiazol-2-amine

Cat. No.: B3135850
CAS No.: 40507-56-0
M. Wt: 156.2 g/mol
InChI Key: JRUMOFMQOHIADD-UHFFFAOYSA-N
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Description

Thieno[2,3-d]thiazol-2-amine is an organic compound with the molecular formula C5H4N2S2. It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action

Thieno[2,3-d]thiazol-2-amine is a compound that has been found to have significant anticancer properties . The primary targets of this compound are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of cancer cells . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, disrupting their normal function and leading to cell death .

Biochemical Pathways

Given its anticancer properties, it is likely that the compound affects pathways related to cell growth and proliferation . Downstream effects may include the induction of apoptosis (programmed cell death), inhibition of cell division, and disruption of cellular metabolism .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell growth and proliferation . This is likely achieved through the disruption of key cellular processes and the induction of apoptosis . The compound’s anticancer effects have been demonstrated in a variety of human cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the cellular environment, the presence of other compounds or drugs, and the specific characteristics of the cancer cells themselves

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-d]thiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of thiophene with halogenated alkyl compounds, followed by cyclization. For instance, the reaction of thiophene with bromine and subsequent treatment with ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazoles .

Scientific Research Applications

Comparison with Similar Compounds

Thieno[2,3-d]thiazol-2-amine can be compared with other similar heterocyclic compounds, such as:

Uniqueness: this compound’s unique structure, which combines both thiophene and thiazole rings, imparts distinct electronic and steric properties, making it valuable in various applications .

Properties

IUPAC Name

thieno[2,3-d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUMOFMQOHIADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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